Cas no 2229592-37-2 (3-(3-bromopropyl)-1,1-difluorocyclobutane)
3-(3-bromopropyl)-1,1-difluorocyclobutane Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-bromopropyl)-1,1-difluorocyclobutane
- Cyclobutane, 3-(3-bromopropyl)-1,1-difluoro-
- 2229592-37-2
- EN300-1948703
-
- Inchi: 1S/C7H11BrF2/c8-3-1-2-6-4-7(9,10)5-6/h6H,1-5H2
- InChI Key: MCCGSOPJQLYFLO-UHFFFAOYSA-N
- SMILES: C1(F)(F)CC(CCCBr)C1
Computed Properties
- Exact Mass: 212.00122g/mol
- Monoisotopic Mass: 212.00122g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 3
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 0Ų
Experimental Properties
- Density: 1.41±0.1 g/cm3(Predicted)
- Boiling Point: 190.2±10.0 °C(Predicted)
3-(3-bromopropyl)-1,1-difluorocyclobutane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1948703-0.05g |
3-(3-bromopropyl)-1,1-difluorocyclobutane |
2229592-37-2 | 95% | 0.05g |
$252.0 | 2023-09-17 | |
| Enamine | EN300-1948703-0.1g |
3-(3-bromopropyl)-1,1-difluorocyclobutane |
2229592-37-2 | 95% | 0.1g |
$376.0 | 2023-09-17 | |
| Enamine | EN300-1948703-0.25g |
3-(3-bromopropyl)-1,1-difluorocyclobutane |
2229592-37-2 | 95% | 0.25g |
$538.0 | 2023-09-17 | |
| Enamine | EN300-1948703-0.5g |
3-(3-bromopropyl)-1,1-difluorocyclobutane |
2229592-37-2 | 95% | 0.5g |
$847.0 | 2023-09-17 | |
| Enamine | EN300-1948703-1.0g |
3-(3-bromopropyl)-1,1-difluorocyclobutane |
2229592-37-2 | 95% | 1g |
$1086.0 | 2023-05-25 | |
| Enamine | EN300-1948703-2.5g |
3-(3-bromopropyl)-1,1-difluorocyclobutane |
2229592-37-2 | 95% | 2.5g |
$2127.0 | 2023-09-17 | |
| Enamine | EN300-1948703-5.0g |
3-(3-bromopropyl)-1,1-difluorocyclobutane |
2229592-37-2 | 95% | 5g |
$3147.0 | 2023-05-25 | |
| Enamine | EN300-1948703-10.0g |
3-(3-bromopropyl)-1,1-difluorocyclobutane |
2229592-37-2 | 95% | 10g |
$4667.0 | 2023-05-25 | |
| Enamine | EN300-1948703-1g |
3-(3-bromopropyl)-1,1-difluorocyclobutane |
2229592-37-2 | 95% | 1g |
$1086.0 | 2023-09-17 | |
| Enamine | EN300-1948703-5g |
3-(3-bromopropyl)-1,1-difluorocyclobutane |
2229592-37-2 | 95% | 5g |
$3147.0 | 2023-09-17 |
3-(3-bromopropyl)-1,1-difluorocyclobutane Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 3-(3-bromopropyl)-1,1-difluorocyclobutane
Comprehensive Overview of 3-(3-bromopropyl)-1,1-difluorocyclobutane (CAS No. 2229592-37-2)
3-(3-bromopropyl)-1,1-difluorocyclobutane (CAS No. 2229592-37-2) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceuticals, agrochemicals, and material science. The compound features a cyclobutane core substituted with two fluorine atoms and a 3-bromopropyl side chain, making it a versatile intermediate for synthetic chemistry. Researchers and industry professionals are increasingly exploring its utility in fluorinated building blocks, a topic that aligns with the growing demand for sustainable fluorination methods and green chemistry innovations.
The molecular structure of 3-(3-bromopropyl)-1,1-difluorocyclobutane offers distinct advantages in drug discovery, particularly in the design of bioactive molecules with enhanced metabolic stability. Fluorinated compounds are known to improve pharmacokinetic properties, and this compound's difluorocyclobutane moiety is no exception. Recent trends in AI-driven drug design and computational chemistry have highlighted the importance of such fluorinated intermediates, as they enable the rapid optimization of lead compounds. This aligns with frequent searches for "fluorinated compounds in drug development" and "role of halogens in medicinal chemistry," reflecting broader industry interests.
In material science, 3-(3-bromopropyl)-1,1-difluorocyclobutane serves as a precursor for high-performance polymers and specialty coatings. The incorporation of fluorine atoms into polymeric matrices enhances thermal stability, chemical resistance, and surface properties—key attributes for applications in advanced electronics and renewable energy technologies. Searches for "fluoropolymers in solar cells" and "halogenated additives for materials" underscore the relevance of this compound in cutting-edge research. Additionally, its bromopropyl group provides a reactive handle for further functionalization, making it valuable for click chemistry and polymer crosslinking.
The synthesis of 3-(3-bromopropyl)-1,1-difluorocyclobutane typically involves halogenation and ring-forming reactions, with recent advancements focusing on catalytic methods to improve yield and selectivity. Environmental concerns have driven interest in "eco-friendly bromination techniques" and "solvent-free synthesis," topics frequently queried in academic and industrial forums. The compound's CAS No. 2229592-37-2 is often referenced in patent literature, particularly in filings related to fluorine-containing intermediates and specialty chemicals.
From a commercial perspective, 3-(3-bromopropyl)-1,1-difluorocyclobutane is part of a broader market trend toward custom synthesis and tailored chemical solutions. Companies specializing in fine chemicals and contract research are increasingly listing this compound in their portfolios to meet demand from pharmaceutical innovators and material scientists. Online searches for "where to buy fluorinated cyclobutane derivatives" and "applications of bromo-fluorocompounds" highlight its niche but growing importance.
In summary, 3-(3-bromopropyl)-1,1-difluorocyclobutane (CAS No. 2229592-37-2) represents a compelling case study in the intersection of structural innovation and applied chemistry. Its relevance to drug discovery, material science, and sustainable synthesis ensures it remains a topic of interest for researchers and industry stakeholders alike. As the scientific community continues to explore fluorine chemistry and halogenated intermediates, this compound is poised to play a pivotal role in future advancements.
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